molecular formula C8H8N5NaO B571860 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt CAS No. 1216633-22-5

4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt

Cat. No.: B571860
CAS No.: 1216633-22-5
M. Wt: 213.176
InChI Key: WRJDYOONLYLBKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt: is a chemical compound with diverse applications in scientific research, particularly in the fields of biochemistry and pharmaceutical studies. This compound is known for its unique structure, which includes a pteridine ring system substituted with amino and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt typically involves the following steps:

    Cyclization Reaction: The starting materials, such as 2,4,5-triamino-6-hydroxypyrimidine and acetone, undergo a cyclization reaction to form the pteridine ring system.

    Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with sodium hydroxide to introduce the sodium salt form.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt is used as a building block in organic synthesis, particularly in the synthesis of pteridine derivatives.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving pteridine derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt
  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness: this compound is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

sodium;4-amino-2,6-dimethylpteridin-7-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O.Na/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;/h1-2H3,(H3,9,11,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJDYOONLYLBKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)C)N)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675578
Record name Sodium 4-amino-2,6-dimethylpteridin-7-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216633-22-5
Record name Sodium 4-amino-2,6-dimethylpteridin-7-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.